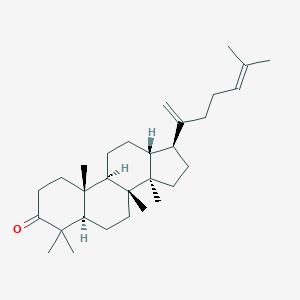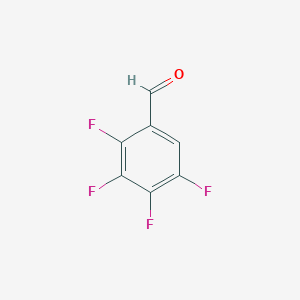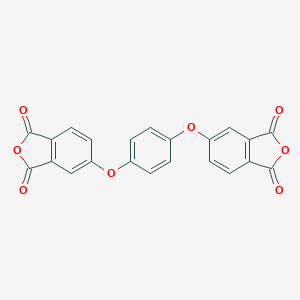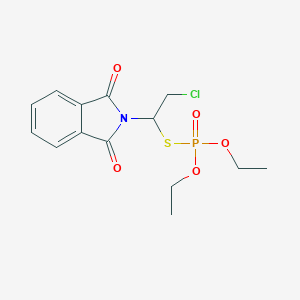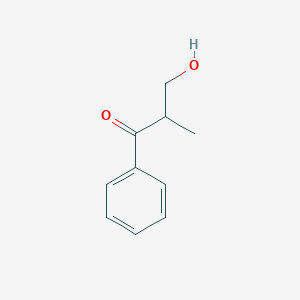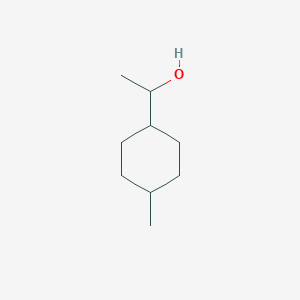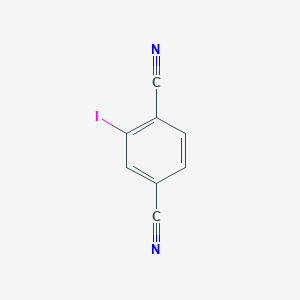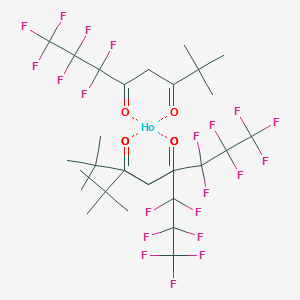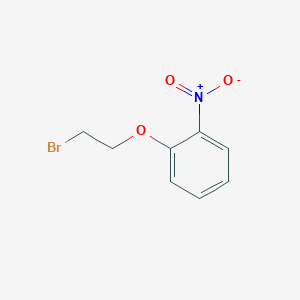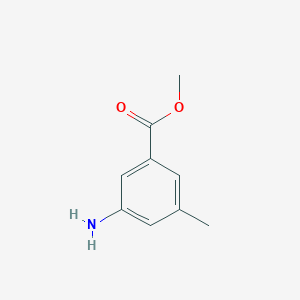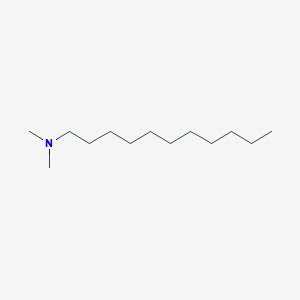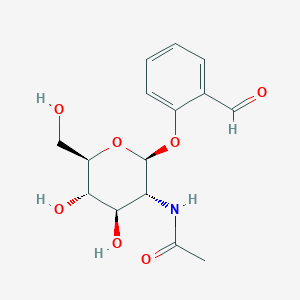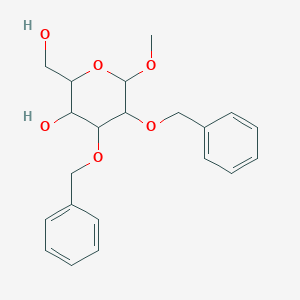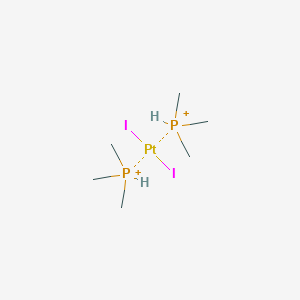
Platinum, diiodobis(trimethylphosphine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, diiodobis(trimethylphosphine)- (Pt(Me)2I2), also known as trimethylphosphine platinum diiodide, is a platinum-based compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a coordination complex of platinum that contains two trimethylphosphine and two iodide ligands.
作用機序
The mechanism of action of Pt(Me)2I2 is not fully understood, but it is believed to involve the coordination of the platinum center with the reactants, leading to the formation of intermediate species that undergo further reactions to yield the desired products. The presence of the Platinum, diiodobis(trimethylphosphine)-sphine and iodide ligands is thought to play a crucial role in stabilizing the intermediate species and promoting the desired reactions.
生化学的および生理学的効果
Pt(Me)2I2 has been shown to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and ovarian cancer. It is believed to act by inducing apoptosis, inhibiting cell proliferation, and promoting DNA damage. Furthermore, Pt(Me)2I2 has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of Pt(Me)2I2 is its high catalytic activity, making it a useful reagent in various reactions. Furthermore, it is relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, one of the main limitations of Pt(Me)2I2 is its toxicity, which can pose a significant risk to researchers working with the compound. Therefore, appropriate safety measures must be taken when handling Pt(Me)2I2.
将来の方向性
There are several future directions for research on Pt(Me)2I2, including the development of new synthetic methods for the preparation of the compound, the exploration of its potential applications in catalysis and organic synthesis, and the investigation of its mechanism of action in cancer cells. Furthermore, there is a need to develop safer and more effective derivatives of Pt(Me)2I2 that can be used in clinical settings for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Pt(Me)2I2 is a unique platinum-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits excellent catalytic activity, making it a useful reagent in various reactions, and has shown significant anticancer activity against various cancer cell lines. However, its toxicity can pose a significant risk to researchers working with the compound, and there is a need to develop safer and more effective derivatives for clinical use. Overall, Pt(Me)2I2 represents a promising area of research with significant potential for future applications.
合成法
Pt(Me)2I2 can be synthesized using various methods, including the reaction of platinum(II) chloride with Platinum, diiodobis(trimethylphosphine)-sphine and iodine, or by reacting platinum(II) iodide with Platinum, diiodobis(trimethylphosphine)-sphine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is then purified using various techniques, including column chromatography.
科学的研究の応用
Pt(Me)2I2 has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. It has been shown to exhibit excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. Furthermore, Pt(Me)2I2 has been used as a reagent in organic synthesis for the preparation of various compounds, including heterocycles and chiral ligands.
特性
CAS番号 |
15703-03-4 |
|---|---|
製品名 |
Platinum, diiodobis(trimethylphosphine)- |
分子式 |
C6H20I2P2Pt+2 |
分子量 |
603.06 g/mol |
IUPAC名 |
diiodoplatinum;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2HI.Pt/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
InChIキー |
KLBBLHONSHWVRG-UHFFFAOYSA-N |
SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
正規SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
同義語 |
diiodoplatinum, trimethylphosphanium |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



